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D-arabinofuranose

Cat. No.: B083111
CAS No.: 13221-22-2
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-ZRMNMSDTSA-N
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Description

Significance of Pentose (B10789219) Sugars in Biological Contexts

Pentose sugars, which are monosaccharides with five carbon atoms, are fundamental to many biological processes. microbenotes.comfiveable.me Their chemical formula is typically C₅H₁₀O₅. microbenotes.com These simple sugars are essential components of nucleic acids, the molecules that store and transmit genetic information. microbenotes.comfiveable.me Specifically, D-ribose is a key component of ribonucleic acid (RNA), and its derivative, D-deoxyribose, is found in deoxyribonucleic acid (DNA). wikipedia.org

Beyond their role in the backbone of genetic material, pentose sugars are also crucial for cellular energy metabolism. They are components of vital energy-carrying molecules such as adenosine (B11128) triphosphate (ATP), nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), and flavin adenine dinucleotide (FADH2). microbenotes.com The pentose phosphate pathway is a major metabolic route that generates pentoses, like ribose 5-phosphate, which is a precursor for the synthesis of nucleotides. wikipedia.orgvedantu.com This pathway also produces NADPH, which is essential for various biosynthetic reactions. vedantu.com Pentose sugars can also form esters with phosphate groups, known as phosphodiesters, which are important in a variety of biochemical reactions. microbenotes.comsciencequery.com

D-Arabinofuranose as a Unique Furanose Sugar Anomer

This compound is the five-membered ring, or furanose, form of the aldopentose sugar D-arabinose. nih.govcymitquimica.com While sugars can exist in both open-chain and cyclic forms, the furanose and pyranose (six-membered ring) structures are common in solution. wikipedia.orgvaia.com D-arabinose, which can be formed from the degradation of D-glucose, is particularly stable in its furanose form. vaia.compearson.com This ring structure is formed by a hemiacetal linkage between the aldehyde group at carbon 1 and the hydroxyl group at carbon 4. vaia.compearson.com

The "D" designation in this compound refers to its stereochemical relationship to D-glyceraldehyde. wikipedia.org It is the enantiomer, or mirror image, of L-arabinofuranose. nih.gov Interestingly, while most naturally occurring sugars are in the "D" form, L-arabinose is more common in nature than D-arabinose, being a component of biopolymers like hemicellulose and pectin. wikipedia.org this compound is found in certain biological contexts, such as in Mycoplasma gallisepticum and as a component of the cell wall in some bacteria. nih.govnih.gov

The structure of this compound allows for the existence of anomers, which are isomers that differ in the configuration at the anomeric carbon (C1). These anomers are designated as α-D-arabinofuranose and β-D-arabinofuranose. This stereochemistry is significant as it affects the molecule's interactions and role in biological systems. vaia.com

Historical Context of this compound Research

The study of arabinose and its various forms has a history rooted in the structural elucidation of carbohydrates. Arabinose itself was first isolated from gum arabic, from which it derives its name. wikipedia.org A classic method for the organic synthesis of arabinose from glucose is the Wohl degradation. wikipedia.org

Significant research into arabinose-containing nucleosides began in the 1950s with the isolation of spongothymidine (B1329284) and spongouridine (B1667586) from the Caribbean sponge Tethya crypta. These compounds contained D-arabinose instead of the typical D-ribose. wikipedia.org This discovery spurred the synthesis of arabinose-based nucleoside analogs like vidarabine (B1017) (ara-A) and cytarabine (B982) (ara-C), which exhibited promising antiviral and anticancer properties. wikipedia.orgsolubilityofthings.com

More recent research has focused on the role of this compound in the cell walls of pathogenic bacteria, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govepfl.ch In these bacteria, this compound is a key component of arabinogalactan (B145846) and lipoarabinomannan, which are essential for the structural integrity of the cell wall. nih.govasm.org The biosynthetic pathway for decaprenylphosphoryl-β-D-arabinofuranose (DPA), the donor of arabinofuranosyl residues, has become a major target for the development of new anti-tuberculosis drugs. epfl.chresearchgate.netacs.org This has led to the identification of enzymes like DprE1 as crucial for the production of DPA and, consequently, for the survival of the bacteria. encyclopedia.pubnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B083111 D-arabinofuranose CAS No. 13221-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-ZRMNMSDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446704
Record name D-arabinofuranose
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URL https://comptox.epa.gov/dashboard/DTXSID20446704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13221-22-2
Record name Arabinofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13221-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-arabinofuranose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of D Arabinofuranose

De Novo Biosynthesis Pathways

The de novo synthesis of D-arabinofuranose is a vital metabolic process for various microorganisms. It involves the conversion of central metabolic intermediates into the activated form of arabinose, which can then be incorporated into complex polysaccharides.

Precursor Derivation and Initial Enzymatic Steps

The journey to this compound begins with intermediates from the pentose (B10789219) phosphate (B84403) pathway, a central route for the metabolism of five-carbon sugars.

In organisms like Mycobacterium tuberculosis, the biosynthesis of this compound residues for the cell wall arabinogalactan (B145846) and lipoarabinomannan initiates from D-ribose 5-phosphate. nih.govcapes.gov.br This key precursor is then converted to 5-phosphoribosyl 1-pyrophosphate (PRPP) by the enzyme phosphoribosyl pyrophosphate synthetase. nih.govcapes.gov.br The activated 5-phosphoribofuranosyl residue of PRPP is subsequently transferred to a lipid carrier, decaprenyl phosphate, forming 5'-phosphoribosyl-monophospho-decaprenol. nih.govcapes.gov.br A dephosphorylation step then yields decaprenyl-phospho-ribose, a crucial intermediate in the pathway. nih.govcapes.gov.brnih.govasm.orgresearchgate.net

The formation of D-ribose 5-phosphate itself can occur through different enzymatic reactions. One major route involves the enzyme transketolase, which catalyzes the reaction between sedoheptulose (B1238255) 7-phosphate and D-glyceraldehyde 3-phosphate to produce D-ribose 5-phosphate and D-xylulose 5-phosphate. nih.govcapes.gov.brreactome.org Alternatively, D-ribose 5-phosphate can be formed from the isomerization of D-ribulose 5-phosphate, a reaction catalyzed by D-ribose 5-phosphate isomerase. nih.govcapes.gov.br D-ribulose 5-phosphate is a product of the oxidative pentose phosphate pathway and can also be generated from xylulose 5-phosphate by ribulose 5-phosphate 3-epimerase. frontiersin.org

D-Ribose 5-Phosphate as a Biosynthetic Intermediate

Key Epimerization and Isomerization Processes

The conversion of the ribose configuration to the arabinose configuration is a critical step in the biosynthesis of this compound. This transformation is achieved through specific epimerization and isomerization reactions.

In mycobacteria, the epimerization of the ribosyl moiety to an arabinosyl residue occurs at the lipid-linked level. nih.govasm.orgresearchgate.net This reaction is catalyzed by a two-component enzyme complex, decaprenylphosphoryl-D-ribofuranose 2'-epimerase, comprised of DprE1 and DprE2. uniprot.orgresearchgate.netfortunejournals.comfortunepublish.com The process involves a two-step oxidation-reduction reaction. nih.govasm.orgresearchgate.netresearchgate.net First, DprE1, a flavoenzyme, oxidizes the 2'-hydroxyl group of decaprenylphosphoryl-β-D-ribose (DPR) to form the intermediate decaprenylphosphoryl-D-2-keto-ribose (DPX). nih.govasm.orgresearchgate.netresearchgate.net Subsequently, the NADH-dependent reductase DprE2 catalyzes the reduction of DPX to yield decaprenylphosphoryl-β-D-arabinofuranose (DPA). uniprot.orgresearchgate.netfortunejournals.comfortunepublish.com This DPA then serves as the donor of arabinofuranosyl residues for the synthesis of mycobacterial cell wall arabinans. nih.govcapes.gov.brnih.govasm.orgresearchgate.net The heteromeric Rv3790/Rv3791 proteins in M. tuberculosis have been identified as possessing this 2'-epimerase activity. nih.govcapes.gov.brnih.gov

In some prokaryotes, the interconversion between D-ribulose and D-arabinose is catalyzed by arabinose isomerases. researchgate.netresearchgate.net For instance, in Escherichia coli, arabinose isomerase can convert D-arabinose to D-ribulose. enzyme-database.org While this reaction is primarily associated with the catabolism of arabinose, it highlights the enzymatic capability for interconverting these pentose sugars. In the context of biosynthesis, D-arabinose-5-phosphate isomerases (APIs) catalyze the interconversion of D-ribulose-5-phosphate and D-arabinose-5-phosphate. researchgate.netnih.govasm.org This reaction is a key step in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo), an essential component of lipopolysaccharide in Gram-negative bacteria. researchgate.netasm.org

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme NameFunctionOrganism Example
Phosphoribosyl pyrophosphate synthetaseConverts D-ribose 5-phosphate to 5-phosphoribosyl 1-pyrophosphate (PRPP)Mycobacterium tuberculosis nih.govcapes.gov.br
5-PhosphoribosyltransferaseTransfers the 5-phosphoribofuranosyl residue of PRPP to decaprenyl phosphateMycobacterium tuberculosis nih.govcapes.gov.br
Phospholipid phosphataseDephosphorylates 5'-phosphoribosyl-monophospho-decaprenol to decaprenyl-phospho-riboseMycobacterium tuberculosis nih.govcapes.gov.br
TransketolaseProduces D-ribose 5-phosphate from sedoheptulose 7-phosphateMycobacterium tuberculosis nih.govcapes.gov.br
D-Ribose 5-phosphate isomeraseIsomerizes D-ribulose 5-phosphate to D-ribose 5-phosphateMycobacterium tuberculosis nih.govcapes.gov.br
Decaprenylphosphoryl-D-ribofuranose 2'-epimerase (DprE1/DprE2)Epimerizes decaprenylphosphoryl-D-ribose to decaprenylphosphoryl-D-arabinoseMycobacterium tuberculosis nih.govcapes.gov.bruniprot.orgresearchgate.net
D-Arabinose-5-phosphate isomeraseInterconverts D-ribulose-5-phosphate and D-arabinose-5-phosphateEscherichia coli researchgate.netnih.govasm.org
Arabinose isomeraseInterconverts D-arabinose and D-ribuloseEscherichia coli researchgate.netenzyme-database.org
UDP-D-Xylose 4-Epimerase (MUR4) in Plant D-Arabinose Biosynthesis

In plants, the biosynthesis of D-arabinose residues for cell wall polysaccharides is intricately linked to the nucleotide sugar interconversion pathways. A key player in this process is the UDP-D-xylose 4-epimerase, encoded by the MUR4 gene in Arabidopsis thaliana. This enzyme catalyzes the reversible epimerization of UDP-D-xylose to UDP-L-arabinose in its pyranose form (UDP-L-arabinopyranose). While the direct precursor for the incorporation of arabinose into plant cell walls is believed to be UDP-L-arabinofuranose, the action of MUR4 is a critical step in providing the necessary UDP-L-arabinose pool. The subsequent conversion from the pyranose to the furanose form of UDP-L-arabinose is carried out by a distinct class of enzymes known as UDP-L-arabinopyranose mutases. Therefore, MUR4 functions upstream, ensuring a steady supply of the substrate required for the final synthesis of the activated furanose donor.

Salvage Pathways and Substrate Utilization

Many organisms have developed mechanisms to scavenge and metabolize D-arabinose from their surroundings.

In various microbial species, D-arabinose can serve as a carbon and energy source. It is often used in laboratory settings as a component of culture media to support the growth of specific bacteria. fishersci.ca For instance, in synthetic biology applications involving E. coli, D-arabinose is famously employed as an inducer for the Pbad promoter system, allowing for the controlled, reversible expression of specific proteins. fishersci.ca Microbes typically transport D-arabinose across the cell membrane and then funnel it into central metabolic pathways. This often involves an initial isomerization or reduction step.

One of the common non-phosphorylative metabolic routes for D-arabinose is its reduction to the corresponding sugar alcohol, D-arabitol. fishersci.ca This conversion is catalyzed by NAD(P)H-dependent reductases. D-arabitol can then be further metabolized. For example, some yeasts and fungi can use D-arabitol as a substrate for various enzymatic reactions, including oxidation to D-xylulose, which can then be phosphorylated and enter the pentose phosphate pathway. fishersci.ca The presence of D-arabitol can sometimes be an indicator of microbial overgrowth in clinical settings. wikipedia.org

Interactive Table: Enzymes in D-Arabinose Metabolism

Enzyme Function Organism Type
D-arabinitol dehydrogenase Converts D-arabitol to D-xylulose Acetic acid bacteria
Gluconobacter oxydans dehydrogenase(s) Acts on D-arabitol as a substrate Bacteria
Thermotoga maritima D-arabitol dehydrogenase Hyperthermophilic enzyme for D-arabitol conversion Bacteria

Microbial D-Arabinose Uptake and Conversion

Comparative Biosynthetic Analyses Across Domains of Life

The pathways for synthesizing this compound precursors vary significantly between different life forms, highlighting distinct evolutionary solutions to create this vital sugar.

In mycobacteria, including the pathogen Mycobacterium tuberculosis, this compound is a critical component of the cell wall arabinogalactan and lipoarabinomannan, polysaccharides essential for the bacterium's viability and structural integrity. nih.govresearchgate.net The biosynthesis of the this compound donor molecule, decaprenyl-phospho-D-arabinofuranose (DPA), follows a unique and complex pathway that is distinct from those found in plants and fungi. nih.govcapes.gov.br

The pathway begins with intermediates from the pentose phosphate pathway. nih.govcapes.gov.br 5-phosphoribosyl 1-pyrophosphate (PRPP) is synthesized and its 5-phosphoribofuranosyl residue is transferred to a lipid carrier, decaprenyl phosphate, forming 5'-phosphoribosyl-monophospho-decaprenol. nih.govcapes.gov.br This is then dephosphorylated to create decaprenyl-phospho-ribose (DPR). nih.govcapes.gov.br

The crucial step is the epimerization of DPR to DPA. This is a two-step process catalyzed by a hetero-dimeric enzyme complex composed of DprE1 and DprE2. ebi.ac.uknih.govresearchgate.net

Oxidation: DprE1, a flavin-dependent oxidase, oxidizes the C2' hydroxyl of the ribose in DPR to a keto intermediate, decaprenyl-phospho-2'-keto-D-erythropentofuranose (DPX). nih.govresearchgate.net

Reduction: DprE2 then reduces the keto group in DPX to a hydroxyl group, but with an inverted stereochemistry, resulting in the formation of DPA. researchgate.net

This DPA molecule is the sole known donor of D-arabinofuranosyl residues for the synthesis of the essential mycobacterial cell wall arabinans. nih.govcapes.gov.brasm.org The enzymes in this pathway, particularly DprE1, are highly vulnerable and are major targets for the development of new anti-tuberculosis drugs. researchgate.netnih.govresearchgate.net

Table: Key Intermediates in Mycobacterial this compound Biosynthesis

Intermediate Abbreviation Role
5-Phosphoribosyl 1-pyrophosphate PRPP Initial ribose donor
Decaprenyl phosphate --- Lipid carrier molecule
Decaprenyl-phospho-ribose DPR Substrate for epimerization
Decaprenyl-phospho-2'-keto-D-erythropentofuranose DPX Keto intermediate

In plants, D-arabinose is less common than its L-arabinose enantiomer, which is a major component of cell wall polysaccharides like hemicellulose and pectin. fishersci.cawikipedia.org When present, D-arabinose is typically found as a component of biopolymers. fishersci.ca The metabolic pathways for D-arabinose in plants are not as extensively characterized as those for L-arabinose. However, the biosynthesis of arabinose-containing polymers relies on nucleotide sugar precursors. As mentioned, UDP-D-xylose is converted to UDP-L-arabinopyranose by UDP-D-xylose 4-epimerase (MUR4). This UDP-L-arabinopyranose is then converted to UDP-L-arabinofuranose, the activated sugar donor for polymerization into arabinans. The metabolism of free D-arabinose, if taken up by the plant, would likely involve conversion to D-arabitol or phosphorylation to enter the pentose phosphate pathway.

Gram-Negative Bacterial this compound Synthesis

In contrast to the well-established pathways for many other monosaccharides that utilize nucleotide-sugar precursors, the biosynthesis of this compound (D-Araf) in gram-negative bacteria proceeds through a distinct mechanism involving a lipid-linked intermediate. nih.gov This pathway shows remarkable conservation with the one used by Corynebacterineae, such as Mycobacterium tuberculosis, for the synthesis of their cell wall arabinans. nih.govnih.gov Research, particularly in Pseudomonas aeruginosa, has elucidated a gene cluster responsible for synthesizing a polyprenyl-linked D-Araf donor, which is then used for post-translational modification of proteins like pilins. nih.govnih.gov

The synthesis initiates with the creation of a polyprenyl-phosphate-linked D-ribose intermediate, which subsequently undergoes epimerization to form the this compound derivative. nih.gov While mycobacteria utilize decaprenyl (C₅₀) phosphate as the lipid carrier, gram-negative bacteria like P. aeruginosa are thought to use undecaprenyl (C₅₅) phosphate, a more common carrier lipid in these organisms. nih.govpnas.org

The key enzymatic steps, identified through bioinformatics and genetic studies in P. aeruginosa, involve homologues of essential mycobacterial enzymes: nih.govnih.gov

Synthesis of a Polyprenyl-Phosphate-Ribose-Phosphate Intermediate: The first committed step is catalyzed by a polyprenyl-phosphate D-ribose-5-phosphate synthetase (PPPRS). This enzyme, an orthologue of the M. tuberculosis Rv3806c, transfers a D-ribose-5-phosphate moiety from a donor substrate like 5-phosphoribosyl-1-pyrophosphate (PRPP) to the lipid carrier, undecaprenyl phosphate (Und-P). nih.govpnas.org

Dephosphorylation: The resulting lipid-linked intermediate, undecaprenyl-phosphate-D-ribose-5-phosphate (Und-P-Rib-5-P), is then dephosphorylated by a phosphatase to yield undecaprenyl-phosphate-D-ribose (Und-P-Rib). pnas.org In P. aeruginosa, a homologue of the mycobacterial gene Rv3807c is implicated in this step. nih.gov

Epimerization: The final and crucial step is the C2' epimerization of the ribofuranose moiety to an arabinofuranose. This conversion of Und-P-Rib to undecaprenyl-phosphate-D-arabinofuranose (Und-P-Araf) is carried out by an epimerase complex. nih.govnih.gov This complex consists of two components homologous to the mycobacterial DprE1 (a decaprenylphosphoryl-β-D-ribose oxidase) and DprE2 (a decaprenylphosphoryl-β-D-2-keto-ribose reductase). nih.govpnas.org The DprE1 homologue oxidizes the C2' hydroxyl of the ribose, and the DprE2 homologue subsequently reduces the resulting keto-intermediate to the arabinose configuration.

The identification of this pathway in P. aeruginosa was confirmed by demonstrating that a recombinant strain co-expressing the necessary biosynthesis genes could produce arabinosylated pili. nih.govnih.gov Furthermore, the functional conservation of these enzymes was highlighted by the ability of a Mycobacterium smegmatis epimerase to complement a knockout of the corresponding gene in P. aeruginosa. nih.gov This lipid-linked pathway underscores a conserved mechanism for D-Araf synthesis across different bacterial phyla, distinct from the nucleotide-sugar pathways typically employed for glycan synthesis in gram-negative bacteria. nih.govpnas.org

Table of Key Enzymes in Gram-Negative this compound Synthesis

Enzyme/ProteinHomologue (M. tuberculosis)Function
Polyprenyl-P-ribose-5-P synthetaseRv3806cCatalyzes the transfer of D-ribose-5-phosphate to a lipid carrier (undecaprenyl phosphate). nih.gov
Putative PhosphataseRv3807cRemoves the 5'-phosphate from the polyprenyl-P-D-ribose-5-P intermediate. nih.govpnas.org
Epimerase Subunit 1DprE1 (Rv3790)Oxidizes the C2' hydroxyl of the polyprenyl-P-D-ribofuranose intermediate. nih.govpnas.org
Epimerase Subunit 2DprE2 (Rv3791)Reduces the C2' keto group to an axial hydroxyl, completing the epimerization to arabinofuranose. nih.govpnas.org

Enzymology of D Arabinofuranose Transformations

Arabinosyltransferases (AraTs)

Arabinosyltransferases (AraTs) are a class of glycosyltransferase enzymes that catalyze the transfer of an arabinofuranose residue from a donor molecule to an acceptor. In mycobacteria, these enzymes play a crucial role in the polymerization of arabinogalactan (B145846), an essential component of the cell wall. wikipedia.org The arabinose residues in these structures are exclusively in the furanose form, making the more precise term for these enzymes arabinofuranosyltransferases. wikipedia.org

These membrane-bound enzymes utilize decaprenylphosphoryl-β-D-arabinose (DPA) as the sole arabinose donor to transfer arabinofuranose units onto growing polysaccharide chains. nih.govnih.gov The biosynthesis of the arabinan (B1173331) domains of arabinogalactan (AG) and lipoarabinomannan (LAM) is a complex process involving a series of linkage-specific arabinosyltransferases. nih.gov

The substrate specificity of arabinosyltransferases is critical for the correct assembly of complex polysaccharides. In mycobacteria, a series of AraTs, including AftA, AftB, AftC, AftD, EmbA, EmbB, and EmbC, are involved in the biosynthesis of AG and LAM. nih.gov These enzymes exhibit specificity for both the donor substrate, decaprenylphosphoryl-β-D-arabinose (DPA), and their respective acceptor substrates, which are growing polysaccharide chains. nih.govnih.gov

Structural studies of mycobacterial arabinosyltransferases have provided insights into their substrate recognition mechanisms. For instance, the enzyme EmbC features a putative active site with distinct regions for donor and acceptor binding. Two arabinofuranose binding sites, termed the D-site (donor) and the A0-site (acceptor), have been identified. bham.ac.uk The D-site is located deeper within a pocket, while the A0-site is positioned near the acceptor entrance. bham.ac.uk In the Msm EmbA-EmbB complex, the donor substrate DPA has been observed bound in a conserved donor binding cavity in EmbA. bham.ac.uk

The recognition of the lipid-linked D-arabinofuranose donor is a key aspect of catalysis. The enzyme AftB, for example, has a transmembrane domain with eleven helices and a C-terminal periplasmic domain. nih.gov An irregular tube-shaped cavity connects two proposed substrate-binding sites. nih.govbiorxiv.org Within AftB, specific residues interact with the donor substrate. For example, Thr274 coordinates the arabinofuranose ring, and Glu172 forms a hydrogen bond with the C-5 hydroxyl group of the arabinofuranose. biorxiv.org

In plants, arabinosyltransferases are also involved in cell wall biosynthesis, but they utilize UDP-arabinofuranose as the donor substrate. oup.com These enzymes, found in families such as GT47, GT61, and GT77, demonstrate that donor specificity has evolved multiple times. oup.com For example, in tomato, two arabinosyltransferases, XST1 and XST2, add arabinofuranose to the third position of the XXXG motif of xyloglucan (B1166014). oup.com

The assembly of the arabinan domains of mycobacterial arabinogalactan and lipoarabinomannan involves the formation of three distinct types of glycosidic linkages: α-(1,5), α-(1,3), and β-(1,2). nih.gov This process is orchestrated by a series of linkage-specific arabinosyltransferases. nih.gov

The biosynthesis of the arabinan domain of AG is initiated by the α-(1,5)-arabinosyltransferase AftA, which attaches the first α-D-arabinofuranose residue to the galactan backbone. nih.govbiorxiv.org Following this priming step, the arabinan chain is extended by the enzymes EmbA and EmbB, which also form α-(1,5) linkages. biorxiv.org The process of branching is then catalyzed by other arabinosyltransferases. For instance, EmbB is involved in creating α-(1→3) branches. oup.com Finally, the arabinosyltransferase AftB is responsible for adding the terminal β-(1,2)-linked this compound residues to cap the arabinan chains of both AG and LAM. nih.govbiorxiv.org

The formation of these glycosidic bonds is a result of a nucleophilic attack on the anomeric carbon of the this compound donor. The stereochemistry of the resulting bond is determined by the specific mechanism of the enzyme.

Glycosyltransferases are categorized as either inverting or retaining, based on the stereochemical outcome at the anomeric carbon of the donor substrate. nih.gov Arabinosyltransferases such as AftB are retaining glycosyltransferases, meaning they preserve the β-configuration of the anomeric carbon from the DPA donor to the product, resulting in a β-(1,2) glycosidic bond. nih.govbiorxiv.org

A proposed mechanism for retaining glycosyltransferases is the double-displacement mechanism. nih.gov In the case of AftB, this mechanism would involve two sequential nucleophilic substitution reactions:

An enzyme nucleophile attacks the anomeric carbon of the this compound in the DPA donor, leading to the formation of a covalent α-arabinofuranosyl-enzyme intermediate and the release of decaprenyl-phosphate. nih.gov

The C2 hydroxyl group of the acceptor polysaccharide then attacks the anomeric carbon of this intermediate. This second nucleophilic attack breaks the bond between the arabinose and the enzyme, forming the new β-(1,2) glycosidic bond and restoring the original β-configuration of the donor arabinose. nih.gov

Structural studies of AftB have identified a conserved DD motif, within which Asp62 is positioned near the anomeric carbon of the donor analog, supporting its potential role as the catalytic nucleophile in this reaction. biorxiv.org

Another proposed mechanism for some glycosyltransferases is a front-face SNi (substitution nucleophilic internal) type mechanism. nih.gov However, evidence for AftB points towards the double-displacement model. nih.gov

The catalytic cycle for an enzyme like EmbC, which is involved in elongating the arabinan chain, has been proposed to occur in several steps:

The terminal arabinofuranose of the acceptor binds at the A0-site, and the DPA donor binds with its arabinofuranose at the D-site. bham.ac.uk

A catalytic aspartate residue activates the transfer of the donor arabinofuranose to the acceptor at the A0-site, forming an α(1→5) linkage. bham.ac.uk

The decaprenyl-phosphate by-product is released. bham.ac.uk

The elongated product is then repositioned for the next round of elongation. bham.ac.uk

Glycosidic Bond Formation in this compound Assembly

D-Arabinose Dehydrogenases

D-arabinose dehydrogenases are oxidoreductase enzymes that catalyze the oxidation of D-arabinose. They are classified based on their cofactor specificity, primarily utilizing either NAD+ or NAD(P)+. These enzymes are involved in the Weimberg and Dahms pathways for pentose (B10789219) catabolism. nih.gov

This enzyme, systematically named D-arabinose:NAD+ 1-oxidoreductase, catalyzes the oxidation of D-arabinose using NAD+ as the electron acceptor. wikipedia.org Other common names for this enzyme include NAD+-pentose-dehydrogenase and arabinose(fucose)dehydrogenase. wikipedia.org

The chemical reaction catalyzed by this enzyme is: D-arabinose + NAD+ <=> D-arabinono-1,4-lactone + NADH + H+ wikipedia.org

The two substrates for this enzyme are D-arabinose and NAD+, and the three products are D-arabinono-1,4-lactone, NADH, and H+. wikipedia.org This enzyme belongs to the family of oxidoreductases that act on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor. wikipedia.org An enzyme from Pseudomonas sp. with this activity has been shown to also accept L-fucose as a substrate. tandfonline.com

Table 1: Properties of D-Arabinose:NAD+ 1-Oxidoreductase (EC 1.1.1.116)

Property Value
EC Number 1.1.1.116 wikipedia.org
Systematic Name D-arabinose:NAD+ 1-oxidoreductase wikipedia.org
Reaction D-arabinose + NAD+ <=> D-arabinono-1,4-lactone + NADH + H+ wikipedia.org
Substrates D-arabinose, NAD+ wikipedia.org
Products D-arabinono-1,4-lactone, NADH, H+ wikipedia.org
Other Names NAD+-pentose-dehydrogenase, arabinose(fucose)dehydrogenase wikipedia.org
Cofactor NAD+ wikipedia.org

This enzyme, with the systematic name D-arabinose:NAD(P)+ 1-oxidoreductase, is also known as D-arabinose 1-dehydrogenase [NAD(P)+]. wikipedia.org It is an oxidoreductase that can utilize either NAD+ or NADP+ as a cofactor. wikipedia.org

The reaction catalyzed by this enzyme is: D-arabinose + NAD(P)+ <=> D-arabinono-1,4-lactone + NAD(P)H + H+ wikipedia.org

The three substrates of this enzyme are D-arabinose, NAD+, and NADP+. wikipedia.org Its four products are D-arabinono-1,4-lactone, NADH, NADPH, and H+. wikipedia.org This enzyme also acts on L-galactose, 6-deoxy-L-galactose, and 3,6-dideoxy-L-galactose. qmul.ac.uk In Saccharomyces cerevisiae, the protein Ara1p exhibits this enzymatic activity and is involved in carbohydrate metabolism. yeastgenome.org

Table 2: Properties of D-Arabinose:NAD(P)+ 1-Oxidoreductase (EC 1.1.1.117)

Property Value
EC Number 1.1.1.117 wikipedia.org
Systematic Name D-arabinose:NAD(P)+ 1-oxidoreductase wikipedia.org
Reaction D-arabinose + NAD(P)+ <=> D-arabinono-1,4-lactone + NAD(P)H + H+ wikipedia.org
Substrates D-arabinose, NAD+, NADP+ wikipedia.org
Products D-arabinono-1,4-lactone, NADH, NADPH, H+ wikipedia.org
Other Names D-arabinose 1-dehydrogenase [NAD(P)] wikipedia.org
Cofactors NAD+, NADP+ wikipedia.org

D-Arabinose:NAD+ 1-Oxidoreductase (EC 1.1.1.116)

Arabinofuranosidases (ABFs) and Arabinanases (ABNs)

Arabinofuranosidases (ABFs) and arabinanases (ABNs) are crucial enzymes responsible for the degradation of arabinose-containing polymers. ABFs are exo-acting enzymes that cleave terminal, non-reducing α-L-arabinofuranosyl residues from various substrates, while endo-arabinanases hydrolyze the internal α-1,5-arabinan backbone. scienceopen.commdpi.com

Based on amino acid sequence similarities, α-L-arabinofuranosidases are classified into several Glycoside Hydrolase (GH) families in the Carbohydrate-Active enZymes (CAZy) database, including GH3, GH43, GH51, GH54, and GH62. scienceopen.comnih.gov This classification provides a framework for understanding their structure-function relationships.

GH51: This family contains α-L-arabinofuranosidases that are known to be retaining enzymes. nih.govnih.gov They exhibit broad substrate specificity, hydrolyzing α-1,2, α-1,3, and to a lesser extent, α-1,5-linked L-arabinofuranose residues. mdpi.com Enzymes in this family can act on arabinoxylans and branched arabinans.

GH62: This family is exclusively composed of α-L-arabinofuranosidases of fungal and bacterial origin. nih.govresearchgate.net These enzymes are inverting enzymes and are highly specific for the α-1,2 and α-1,3-arabinofuranosyl side chains of arabinoxylans. nih.govcazypedia.orgebi.ac.uk

GH172: A more recently established family, GH172 includes α-D-arabinofuranosidases and α-D-fructofuranosidases. cazypedia.org These enzymes are retaining and possess a unique double jelly-roll fold, a structure not previously seen in CAZymes. cazypedia.org They are implicated in the degradation of D-arabinan in the cell walls of bacteria like Mycobacteria. cazypedia.org

Glycoside hydrolases catalyze the cleavage of glycosidic bonds through one of two general mechanisms, resulting in either the retention or inversion of the anomeric stereochemistry. researchgate.net

Retaining Mechanism: This mechanism proceeds via a two-step, double-displacement reaction. nih.govresearchgate.net Two key carboxylic acid residues in the active site act as a nucleophile and an acid/base catalyst. nih.gov This leads to the formation of a covalent glycosyl-enzyme intermediate, and the net result is the retention of the anomeric configuration. nih.govresearchgate.net GH51 and GH172 family arabinofuranosidases employ this mechanism. nih.govcazypedia.org

Inverting Mechanism: This is a single-step mechanism where the two catalytic residues, acting as a general base and a general acid, are positioned further apart. researchgate.net A water molecule directly attacks the anomeric carbon, leading to the inversion of its stereochemistry. nih.gov GH62 family arabinofuranosidases utilize this inverting mechanism. cazypedia.orgebi.ac.uk

The substrate specificity of arabinofuranosidases is diverse and often correlates with their GH family classification.

GH51 enzymes generally display broad specificity, hydrolyzing α-1,2-, α-1,3-, and α-1,5-linked arabinofuranosyl residues. mdpi.commdpi.com For instance, an α-L-arabinofuranosidase from Aspergillus niger hydrolyzes α-1,2- and α-1,3-linkages in arabinoxylans and branched arabinans, with a lower activity on α-1,5-linked arabino-oligosaccharides.

GH62 enzymes are more specific, primarily targeting α-1,2 and α-1,3-L-arabinofuranose side chains on xylan (B1165943) backbones. nih.govcazypedia.orgnih.gov The preference for α-1,2 versus α-1,3 linkages can vary among different GH62 enzymes. cazypedia.org

GH43 enzymes show varied specificities. Some are specific for arabinoxylan debranching, while others, like those in subfamily GH43_26, are specific exo-1,5-α-L-arabinofuranosidases that degrade the main chain of arabinans. mdpi.com

Enzyme FamilyTypical Linkage SpecificityExample Substrates
GH51 α-1,2, α-1,3, and α-1,5Arabinoxylans, Branched Arabinans
GH62 α-1,2 and α-1,3Arabinoxylans
GH43 Varies (e.g., α-1,5 or debranching)Arabinans, Arabinoxylans
GH172 α-D-Araf and α-D-FrufD-arabinan, Inulobiose

Hydrolysis Mechanisms and Anomeric Stereochemistry

Other Enzymes Involved in this compound Metabolism

Beyond the degradative enzymes, other key enzymes are involved in the biosynthesis of this compound-containing molecules, particularly in the context of bacterial cell wall synthesis.

Phosphoribosyl pyrophosphate (PRPP) synthetase (EC 2.7.6.1) is a crucial enzyme that catalyzes the synthesis of PRPP from D-ribose 5-phosphate and ATP. encyclopedia.pubgenecards.org In organisms like Mycobacterium tuberculosis, PRPP is the exclusive precursor for the arabinose units found in essential cell wall components such as arabinogalactan and lipoarabinomannan. nih.govresearchgate.net The enzyme is central to cellular metabolism, as PRPP is also a key metabolite for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, as well as certain amino acids. encyclopedia.pubresearchgate.net The synthesis of the arabinose donor, decaprenyl-phospho-arabinose (DPA), starts with the formation of D-ribose 5-phosphate, which is then converted to PRPP by PRPP synthetase. nih.gov

The biosynthesis of the lipid-linked arabinose donor, decaprenyl-phospho-arabinose (DPA), involves a series of enzymatic steps. After the formation of PRPP, the 5-phosphoribofuranosyl residue is transferred to decaprenyl phosphate (B84403), forming 5'-phosphoribosyl-monophospho-decaprenol. nih.gov A key committed step in this pathway is the dephosphorylation of this intermediate to decaprenyl-phospho-ribose, a reaction catalyzed by a putative phospholipid phosphatase. nih.govresearchgate.net Phosphatidate phosphatase (PAP) enzymes, which dephosphorylate phosphatidate to yield diacylglycerol, are examples of phospholipid phosphatases involved in lipid metabolism. rutgers.edunih.gov In the context of DPA synthesis, the phospholipid phosphatase sets the stage for the subsequent epimerization of decaprenyl-phospho-ribose to decaprenyl-phospho-arabinose, the final donor for arabinosyltransferases. nih.gov

Arabinose-1-Kinase/Pyrophosphorylase in D-Arabinose Salvage

In certain organisms, the salvage of D-arabinose from the environment is a critical pathway for its utilization. This process is initiated by the activation of D-arabinose through phosphorylation. In trypanosomatid parasites like Leishmania major and Crithidia fasciculata, a salvage pathway allows for the uptake of extracellular D-arabinose and its subsequent conversion to a nucleotide sugar donor, GDP-α-D-arabinopyranose (GDP-D-Arap). researchgate.net

This conversion is a two-step process facilitated by a bifunctional enzyme with both arabinokinase and pyrophosphorylase activities. nih.gov

Arabinokinase Activity : The process begins with the phosphorylation of D-arabinose at the anomeric carbon (C-1) by an arabinokinase, utilizing a phosphate donor like ATP. This reaction yields D-arabinose-1-phosphate. nih.gov

Pyrophosphorylase Activity : The newly formed D-arabinose-1-phosphate is then condensed with a nucleoside triphosphate, such as GTP, by a pyrophosphorylase. This reaction results in the formation of the activated sugar nucleotide, GDP-α-D-Arap, which is essential for the synthesis of complex cell surface glycoconjugates in these organisms. researchgate.netnih.gov

In L. major, a single polypeptide has been identified that possesses both arabino/fuco-kinase and pyrophosphorylase activities, capable of converting both D-arabinose and L-fucose into their respective GDP-sugar forms. nih.gov Similarly, in plants, a salvage pathway for L-arabinose involves phosphorylation by an arabinokinase followed by the action of a broad-substrate UDP-sugar pyrophosphorylase (USP) to form UDP-arabinose. frontiersin.orgfrontiersin.org While this is for the L-enantiomer, it highlights the general strategy of salvage pathways involving these two key enzyme activities. The UDP-sugar pyrophosphorylase from Arabidopsis thaliana has been shown to have a wide range of substrates, including arabinose-1-phosphate. uniprot.org

This salvage mechanism is crucial for recycling free arabinose and is distinct from de novo synthesis pathways. frontiersin.orgfrontiersin.org The enzymes in these pathways are often specific for their sugar substrates, with kinases typically showing higher specificity than the more promiscuous pyrophosphorylases. frontiersin.org

Arabinose 5-Phosphate Isomerase (APIs) in D-Arabinose Metabolism

Following the initial phosphorylation of D-arabinose, or as part of a different metabolic route, D-arabinose 5-phosphate (A5P) is a key intermediate. Its subsequent transformation is catalyzed by D-arabinose 5-phosphate isomerase (API), an enzyme that facilitates the interconversion between an aldose and a ketose. ontosight.aiwikipedia.org

API (EC 5.3.1.13) catalyzes the reversible isomerization of D-arabinose 5-phosphate (A5P) to D-ribulose 5-phosphate (Ru5P). uniprot.orgenzyme-database.orgasm.org This reaction is significant because D-ribulose 5-phosphate is an intermediate in the pentose phosphate pathway (PPP), a central metabolic route. ontosight.ai

Reaction: D-arabinose 5-phosphate <=> D-ribulose 5-phosphate enzyme-database.orggenome.jp

This enzymatic step effectively channels D-arabinose into mainstream carbohydrate metabolism, allowing for its use in the synthesis of nucleotides (via ribose-5-phosphate), NADPH, and for energy production. ontosight.ai

In many gram-negative bacteria, API is a crucial enzyme in the biosynthesis of 3-deoxy-D-manno-octulosonate (KDO), an essential component of lipopolysaccharides (LPS) in their outer membrane. uniprot.orgasm.orgresearchgate.net The isomerization of Ru5P to A5P is the first step in this pathway. asm.orgresearchgate.net

Escherichia coli possesses multiple genes encoding for API, including kdsD and gutQ. uniprot.orgasm.orguniprot.org While KdsD is associated with LPS biosynthesis, GutQ, found in the glucitol operon, also functions as an API. asm.orgnih.gov Studies on recombinant API from E. coli (KpsF, a K-antigen-specific API) have provided insights into its kinetic properties.

Table 1: Kinetic Parameters of E. coli K-antigen-specific Arabinose 5-Phosphate Isomerase (KpsF)

SubstrateApparent Km (mM)Apparent kcat (s⁻¹)
D-arabinose 5-phosphate0.5715
D-ribulose 5-phosphate0.319
Data sourced from biochemical characterization of purified recombinant KpsF. portlandpress.com

The enzyme exhibits specificity for the phosphorylated forms of arabinose and ribulose, as D-arabinose itself is not a substrate. portlandpress.com The reaction mechanism for isomerases like API is thought to proceed via an enediol intermediate. enzyme-database.org The enzyme's activity can be inhibited by certain metal ions, suggesting a potential regulatory mechanism. uniprot.org

Recent research in eukaryotes has proposed a pathway for D-arabinose synthesis from D-glucose that involves the isomerization of D-ribulose-5-phosphate to D-arabinose-5-phosphate, highlighting the central role of this isomerase reaction across different domains of life. nih.govdundee.ac.uk

Structural Roles and Glycoconjugate Integration of D Arabinofuranose

D-Arabinofuranose in Mycobacterial Cell Wall Glycoconjugates

In mycobacteria, including the pathogenic Mycobacterium tuberculosis, this compound is a fundamental building block of the cell wall, contributing to its structural integrity and impermeability. biorxiv.orgresearchgate.net This complex cell envelope is a crucial factor in the resilience and virulence of these bacteria. biorxiv.org this compound is found in two major glycoconjugates: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM). biorxiv.orgasm.org

Arabinogalactan (AG) Structure and Architecture

Arabinogalactan (AG) is a highly branched heteropolysaccharide that constitutes a significant portion of the mycobacterial cell envelope, around 35% of its total mass. nih.govmdpi.com It is covalently linked to the peptidoglycan layer through a phosphodiester bond, forming a massive polymer that sits (B43327) between the plasma membrane and the outer mycolic acid layer. nih.govmdpi.com This entire structure is often referred to as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which is essential for the viability of M. tuberculosis. nih.govpnas.org

The molecular structure of AG can be broken down into three main parts: nih.gov

Linker Unit: This unit connects the AG to the peptidoglycan. It consists of a disaccharide-phosphoryl bridge (-L-Rha-D-GlcNAc-P-). internationaltextbookofleprosy.com

Galactan Domain: Attached to the linker unit is a linear chain of approximately 30 D-galactofuranose (Galf) residues. nih.govmdpi.com These residues are linked by alternating β-(1→5) and β-(1→6) glycosidic bonds. nih.gov

Arabinan (B1173331) Domain: This is where this compound plays its crucial role. Three large arabinan chains, each with about 23 this compound (Araf) residues, are attached to specific galactofuranose residues within the galactan domain. nih.gov The arabinan domain itself is highly branched, with a backbone of α-(1→5)-linked Araf residues and branching points created by α-(1→3) linkages. nih.gov The non-reducing ends of these arabinan chains are terminated with β-(1→2) Araf residues, which serve as attachment points for mycolic acids. nih.govasm.org

ComponentDescriptionKey Linkages
Linker UnitConnects AG to peptidoglycanPhosphodiester bond
Galactan DomainLinear chain of ~30 D-galactofuranose residuesβ-(1→5) and β-(1→6)
Arabinan DomainHighly branched chains of this compound residuesα-(1→5), α-(1→3), β-(1→2)

Lipoarabinomannan (LAM) Structure and Variability

Lipoarabinomannan (LAM) is another critical lipoglycan found in the mycobacterial cell envelope, anchored to the plasma membrane. frontiersin.orgmdpi.com It plays a significant role in the host-pathogen interaction. oup.com Like AG, LAM has a complex structure that includes a mannan (B1593421) core and an arabinan domain built from this compound residues. mdpi.com

The general structure of LAM consists of four domains: mdpi.comaai.org

Phosphatidyl-myo-inositol (PI) Anchor: This anchors the LAM molecule to the cell membrane. mdpi.com

D-Mannan Core: A chain of α-(1→6)-linked mannopyranose (Manp) residues, with some α-(1→2)-linked Manp side chains. mdpi.com

D-Arabinan Domain: An arabinan structure composed solely of this compound (Araf) residues is attached to the mannan core. mdpi.com The arabinan of LAM is generally more elaborate and less structured than that of AG. asm.org It contains linear chains that are not found in AG. asm.org

Capping Motifs: The terminal ends of the arabinan chains can be capped with different molecules, leading to structural variability between mycobacterial species. frontiersin.orgmdpi.com In virulent strains like M. tuberculosis, the LAM is often capped with mannose residues (ManLAM). mdpi.com Fast-growing, non-pathogenic species may have uncapped LAM (AraLAM) or LAM capped with phosphoinositol (PILAM). mdpi.com

DomainDescription
Phosphatidyl-myo-inositol (PI) AnchorAnchors LAM to the plasma membrane
D-Mannan CoreBackbone of mannopyranose residues
D-Arabinan DomainComplex and variable structure of arabinofuranose residues
Capping MotifsVariable terminal caps (B75204) (e.g., mannose, phosphoinositol)

Assembly of Arabinan Domains in Mycobacteria

The synthesis of the complex arabinan domains of both AG and LAM is a highly regulated process involving a series of membrane-bound glycosyltransferases. nih.govbiorxiv.org The sole donor of this compound for this process is decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.govbiorxiv.org

The assembly process is initiated by a priming arabinosyltransferase, AftA, which catalyzes the transfer of the first arabinofuranosyl residue from DPA to the galactan chain of AG. biorxiv.orgpnas.org Following this initial step, at least six other arabinosyltransferases are involved in the stepwise elongation and branching of the arabinan chains. pnas.org Enzymes like the Emb proteins (EmbA, EmbB, and EmbC) are crucial for the formation of specific linkages within the arabinan structure. asm.org For instance, EmbA and EmbB are involved in creating the terminal motif of AG, while EmbC is implicated in the early stages of LAM arabinan synthesis. asm.org The final step in the biosynthesis of the arabinan domains in both AG and LAM is catalyzed by the arabinofuranosyltransferase AftB, which adds the terminal β-(1→2)-linked arabinofuranose residues. biorxiv.org

This compound in Plant Cell Wall Polysaccharides

In the plant kingdom, this compound is a common constituent of the primary cell wall, a dynamic structure composed of complex polysaccharides. It is primarily found in two types of pectic polysaccharides: arabinoxylan and pectin.

Arabinoxylan (AX) Constituents and Branching Patterns

Arabinoxylans (AX) are a major type of hemicellulose in the cell walls of cereals and other plants. nih.govitjfs.com The basic structure of AX consists of a linear backbone of β-(1→4)-linked D-xylopyranosyl residues. itjfs.comresearchgate.net

Attached to this xylose backbone are α-L-arabinofuranosyl side chains. researchgate.net The arabinofuranose units can be attached at the O-2 or O-3 positions, or both, of the xylose residues. nih.govresearchgate.net This leads to varying degrees of branching, which significantly influences the physicochemical properties of the arabinoxylan. researchgate.net The ratio of arabinose to xylose (Ara/Xyl) is a key parameter used to describe the degree of branching. nih.gov Some arabinose units may also be esterified with ferulic acid, which can form cross-links between arabinoxylan chains. itjfs.comresearchgate.net

Pectin Components (Rhamnogalacturonan I and II)

Pectin is a family of complex polysaccharides rich in galacturonic acid that are major components of the primary cell walls of all land plants. nih.govusp.br Pectin is composed of several structural domains, with this compound being a key component of the side chains of rhamnogalacturonan I and a constituent of the complex side chains of rhamnogalacturonan II. researchgate.nettandfonline.com

Glycoprotein (B1211001) Modifications (e.g., Arabinogalactan-Proteins, Extensins)

This compound is a key structural component of certain hydroxyproline-rich glycoproteins (HRGPs) in plants, notably arabinogalactan-proteins (AGPs) and extensins (EXTs). These glycoproteins are integral to the plant cell wall and play crucial roles in growth, development, and defense.

Extensins (EXTs): Extensins are structural proteins of the primary cell wall, characterized by repetitive peptide motifs rich in serine and hydroxyproline (B1673980), such as [-Ser-Hyp3-5-]n. frontiersin.orgresearchgate.net Unlike the large polysaccharide chains of AGPs, the glycosylation on extensins consists of shorter oligosaccharides. Specifically, short arabinose oligosaccharides (oligoarabinosides) are attached to the hydroxyproline residues. purdue.edu These oligoarabinosides, along with single galactose residues on serine, are thought to wrap around the rod-like protein core. This glycosylation is critical for the proper structure and function of extensins. The extensin network, formed by the intermolecular cross-linking of these glycoprotein monomers, is fundamental for cell wall architecture, cell adhesion, and defense against pathogens. frontiersin.orgresearchgate.netunl.pt

This compound in Other Microbial Glycans

In certain strains of the Gram-negative bacterium Pseudomonas aeruginosa, such as Pa5196 and PA7, this compound is a key component of a novel post-translational modification of type IVa pilins. nih.govasm.org These pilins, which are the subunits of pili used for motility and adhesion, are glycosylated with homo-oligomers of α-1,5-linked this compound (d-Araf). asm.orgasm.org This specific sugar configuration is notably rare in prokaryotes but is chemically and antigenically identical to the arabinan found in the lipoarabinomannan (LAM) and arabinogalactan of Mycobacterium species. asm.orgasm.orgmcmaster.ca

The glycosylation occurs at multiple serine and threonine residues on the pilin (B1175004) subunit, PilA. nih.govasm.org Specifically, modifications on residues Thr64 and Thr66 with trisaccharides of α-1,5-d-Araf have been shown to be important for normal pilus assembly. asm.org The enzyme responsible for this arabinosylation is TfpW, a GT-C family arabinosyltransferase. asm.org The absence of this glycosylation, due to mutations in the genes required for d-Araf biosynthesis or in the TfpW transferase, leads to non-arabinosylated pilins, significantly fewer surface pili, and poor twitching motility. nih.govnih.gov This suggests that the d-Araf modifications are necessary for productive subunit-subunit interactions during pilus assembly. nih.gov This glycosylation also serves as a defense mechanism, protecting P. aeruginosa from infection by certain pilus-specific bacteriophages. biorxiv.orgbondydenomylab.commcmaster.ca

This compound has been identified as a component of Nodulation (Nod) factors in some nitrogen-fixing rhizobia and as a constituent of the O-antigen portion of lipopolysaccharides (LPS) in certain bacteria. nih.gov

Nodulation Factors: In bacteria such as Azorhizobium caulinodans, Nod factors are lipo-chitooligosaccharides that act as signaling molecules to initiate the formation of nitrogen-fixing nodules on host plants. oup.com These molecules can be decorated with various sugars at their reducing end, including D-arabinose. oup.com Studies on A. caulinodans have shown that the presence of a D-arabinosyl substitution on the Nod factor is a major determinant for efficient nodulation on its host plant, Sesbania rostrata. oup.com The absence of this arabinosylation leads to a delayed and reduced capacity to form root nodules. oup.com The genetic basis for this arabinosylation has been linked to the noe gene cluster, with orthologs of some of these genes (noeC, noeH, noeO) being found in Mycobacterium tuberculosis and implicated in its this compound biosynthesis pathway. nih.govasm.org

O-Antigens: D-arabinose is also found in the O-antigen polysaccharides of some bacteria. For instance, in the phototrophic bacterium Rhodospirillum tenue, D-arabinose is an invariable constituent of the lipid A fraction of its lipopolysaccharide. nih.gov While less common than other sugars in O-antigens, its presence contributes to the structural diversity of these surface polysaccharides. glycoscience.ru In P. aeruginosa PA7, the genes for D-arabinose biosynthesis are located adjacent to the gene cluster for the A-band O-antigen, although in this strain the d-Araf is used for pilin glycosylation, not for modifying the O-antigen itself. nih.gov

In several trypanosomatid parasites, including species of Leishmania and Crithidia, a rare form of arabinose, D-arabinopyranose (D-Arap), is uniquely incorporated into their cell surface glycoconjugates. researchgate.netresearchgate.netwustl.edu These molecules are critical for the parasite's survival, infectivity, and interaction with its insect vector and mammalian host. researchgate.netnih.gov

In Leishmania major, D-Arap is found as a capping sugar on the side chains of lipophosphoglycan (LPG), the most abundant cell surface glycoconjugate on the promastigote stage of the parasite. researchgate.netresearchgate.netuni-hannover.de The addition of D-Arap to LPG is a developmentally regulated process. During the parasite's differentiation into the infective metacyclic stage, the LPG side-chain galactose residues are capped with D-Arap. researchgate.net This modification is crucial as it blocks the interaction of the parasite with a midgut lectin in the sandfly vector, leading to the parasite's detachment and facilitating its transmission. researchgate.net

The activated sugar donor for this reaction is GDP-α-D-Arap. researchgate.netoup.comnih.gov The biosynthetic pathway for this nucleotide sugar is not fully understood but is a target of interest for developing anti-leishmanial drugs, as D-arabinose and its associated glycoconjugates are absent in mammals. researchgate.netuni-hannover.demdpi.com D-arabinose is also found in the lipoarabinogalactan (LAG) of Crithidia fasciculata and the glycoinositol phospholipids (B1166683) (GIPLs) of Endotrypanum schaudinni. researchgate.netresearchgate.net

This compound in Nodulation Factors and O-Antigens

Functional Implications of this compound Containing Structures

This compound-containing glycans are fundamental to the cell wall integrity and biogenesis of a diverse range of organisms, from mycobacteria to higher plants.

In Mycobacterium species, the cell wall core consists of a mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, which is essential for the bacterium's viability, structural integrity, and survival within a host. asm.orgresearchgate.net The arabinan component of both arabinogalactan (AG) and lipoarabinomannan (LAM) is composed entirely of this compound residues. asm.orgnih.gov In AG, the arabinan covalently links the mycolic acids to the peptidoglycan layer, forming a crucial structural scaffold. asm.org The biosynthesis of this arabinan, which uses decaprenylphosphoryl-β-D-arabinofuranose (DPA) as the exclusive arabinose donor, is a key therapeutic target. nih.govcapes.gov.brnih.gov Inhibition of arabinan polymerization disrupts the attachment of mycolic acids, compromising the cell wall's integrity. researchgate.net The transfer of the very first arabinofuranose residue to the galactan chain is an essential step for the viability of Mycobacterium smegmatis. asm.org

In plants, this compound is a component of pectins and glycoproteins like extensins and arabinogalactan-proteins, which are all involved in maintaining the primary cell wall's dynamic structure. purdue.edunih.gov The plant cell wall integrity maintenance mechanism monitors and adapts the wall's composition in response to developmental cues and environmental stress. nih.govnih.gov Arabinose-containing polymers contribute to the wall's flexibility and extensibility. researchgate.netfrontiersin.org For example, high levels of pectic arabinans in the cell walls of resurrection plants and seeds are thought to act as plasticizers, keeping the wall flexible during desiccation and allowing for rehydration. frontiersin.org

In Pseudomonas aeruginosa, the glycosylation of type IV pilins with this compound is critical for the biogenesis and stability of the pili themselves. nih.govasm.org Mutants unable to synthesize or attach the d-Araf polymers have significantly fewer surface pili, indicating a failure in proper assembly or stability, which directly impacts the bacterium's motility and ability to colonize surfaces. nih.govnih.gov

Substrate Donor Specificity in Glycosylation Processes

The enzymatic transfer of this compound (D-Araf) onto acceptor molecules is a critical process in the biosynthesis of various essential glycoconjugates, particularly in certain bacteria and plants. This process is mediated by a class of enzymes known as arabinofuranosyltransferases (ArafTs), which exhibit distinct specificity for the activated sugar donor substrate.

In mycobacteria, the sole proven donor of D-arabinofuranosyl residues for the synthesis of the arabinan domains of arabinogalactan (AG) and lipoarabinomannan (LAM) is decaprenylphosphoryl-β-D-arabinofuranose (DPA). ualberta.cabiorxiv.orgmicrobiologyresearch.orgnih.gov DPA is a lipid-linked sugar donor synthesized through a two-step epimerization of decaprenylphosphoryl-β-D-ribose. microbiologyresearch.org The membrane-embedded ArafTs utilize DPA to transfer Araf units onto the growing polysaccharide chains. biorxiv.orgnih.govnih.gov The specificity of these enzymes for DPA is crucial for the correct assembly of the mycobacterial cell wall. nih.govnih.govacs.org

Research has shown that while ArafTs are selective for the D-Araf moiety, some exhibit a degree of promiscuity regarding the lipid carrier. For instance, synthetic analogs of DPA with shorter lipid chains, such as (Z,Z)-farnesylphosphoryl-β-D-arabinofuranose (FPA), have been shown to function as surrogate donors for mycobacterial ArafTs in vitro and in whole-cell systems. ualberta.cabiorxiv.orgbiorxiv.org This flexibility has been exploited to develop probes for studying arabinofuranose incorporation and to synthesize DPA analogs for investigating the substrate specificity of these enzymes. ualberta.cabiorxiv.orgnih.gov For example, a donor analog, 2-F-farnesyl phosphoarabinose (2F-FPA), where the decaprenyl chain is replaced by a shorter farnesyl group, has been used in structural studies of the arabinofuranosyltransferase AftB. biorxiv.org

In contrast to the lipid-linked donors used in bacteria, glycosylation processes in other organisms can utilize nucleotide-sugar donors. For instance, in Leishmania major, GDP-D-arabinopyranoside has been identified as a precursor for the addition of arabinose to lipophosphoglycan. nih.gov Similarly, in plants, the diversity of xyloglucan (B1166014) (XyG) side chains is achieved by glycosyltransferases (GTs) with varying donor specificities, including the potential for arabinofuranosyltransferases to utilize UDP-arabinofuranose. oup.com The addition of arabinose to hydroxyproline-rich glycoproteins (HRGPs) like extensins and arabinogalactan proteins (AGPs) is a key post-translational modification in plants. nih.govnih.govfrontiersin.orgresearchgate.net While the direct donor for this compound in these plant systems is still under full investigation, it is believed to be a nucleotide sugar, likely UDP-D-arabinofuranose.

The specificity of these glycosyltransferases for their donor substrates is a key factor in ensuring the correct structure and function of the resulting glycoconjugates. nih.gov The table below summarizes the known and putative donor substrates for this compound transfer in different biological contexts.

Organism/SystemEnzyme FamilyDonor SubstrateAcceptor Molecule(s)
Mycobacterium sp.Arabinofuranosyltransferases (ArafTs)Decaprenylphosphoryl-β-D-arabinofuranose (DPA)Arabinogalactan (AG), Lipoarabinomannan (LAM)
Mycobacterium sp. (in vitro)Arabinofuranosyltransferases (ArafTs)(Z,Z)-Farnesylphosphoryl-β-D-arabinofuranose (FPA)Synthetic acceptors
Leishmania majorArabinosyltransferaseGDP-D-arabinopyranosideLipophosphoglycan (LPG)
Plants (general)Glycosyltransferases (GTs)Putative: UDP-D-arabinofuranoseXyloglucan, Hydroxyproline-rich glycoproteins (HRGPs)
Pseudomonas aeruginosa 5196UnidentifiedPutative: Undecaprenyl-pyrophosphate-linked this compoundPilin

Chemical Synthesis and Derivatization of D Arabinofuranose

Stereoselective Synthesis Methodologies

The precise arrangement of atoms in space, or stereochemistry, is a critical aspect of carbohydrate chemistry. The synthesis of D-arabinofuranose and its derivatives often requires sophisticated stereoselective methods to ensure the desired three-dimensional structure, which is crucial for their biological function.

Pseudo-D-Arabinofuranose Synthesis

An optically active form of a pseudo-sugar, pseudo-α-D-arabinofuranose, has been efficiently synthesized from D-arabinose. A key step in this process involves a stereoselective nitromethane (B149229) addition reaction, which leads to the formation of a branched nitropyranose. researchgate.netcolab.ws This intermediate is then used to construct the carbocyclic ring of the pseudo-sugar. Furthermore, a nitrocyclopentene derivative prepared from a synthetic intermediate of pseudo-arabinofuranose serves as a precursor for the synthesis of biologically active pseudo-β-D-arabinofuranosylnucleosides, such as (+)-cyclaradine and (+)-1-pseudo-β-D-arabinofuranosyluracil, through a Michael-type addition of nucleic acid bases. researchgate.netcolab.ws

Synthesis of this compound Derivatives (e.g., 2-deoxy-2-fluoro-D-arabinofuranose)

Another approach involves the stereoselective introduction of a phosphate (B84403) group at the anomeric (C1) position of 2-deoxy-2-fluoroarabinofuranose derivatives. tandfonline.com This has been investigated through two primary methods: one involving the stereoselective hydrolysis of a 1-bromo derivative followed by phosphorylation via a phosphoramidite (B1245037) derivative, and another involving the direct stereoselective α-phosphorylation of the 1-bromo derivative. tandfonline.com The resulting α-1-phosphate is a valuable substrate for the enzymatic synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine (B94841) nucleosides. tandfonline.com

The direct deoxofluorination of the 2'-hydroxyl group in some sugar derivatives can be challenging. For instance, direct replacement of the C2-hydroxyl group with diethylaminosulfur trifluoride (DAST) has been reported to fail in some cases. google.com However, alternative procedures have been developed that are more facile. google.com The choice of protecting groups on the furanose ring can also significantly influence the stereoselectivity of glycosylation reactions. nih.gov For example, using donors with 3,5-TIDPS protecting groups has been shown to drastically enhance β-selectivity in arabinofuranosylation, likely due to conformational constraints imposed on the furanose ring. nih.gov

Glycosyl Phosphodiester Synthesis and Anomer Selectivity

The synthesis of glycosyl phosphodiesters, such as the mycobacterial cell wall building block decaprenylphosphoryl-β-D-arabinofuranose (DPA), requires high stereoselectivity to obtain the biologically active β-anomer. nih.govnih.govacs.org An efficient synthetic route has been developed where the key glycosyl phosphodiester bond-forming reaction proceeds with high β-selectivity (>10:1 β/α). nih.gov This method is versatile, allowing for the preparation of various lipid analogues. nih.govnih.govacs.org

The stereochemical outcome of glycosylation can be influenced by several factors, including the protecting groups on the sugar. The use of bulky silicon protecting groups can enforce conformational preferences in the furanose ring, which in turn can enhance reactivity and control anomeric selectivity. nih.gov The nature of the substituent at the C2 position also has a dominant effect on the stereochemical outcome, primarily due to steric hindrance. rsc.org For instance, the glycosylation of this compound and 2-deoxy-D-ribofuranose can result in opposite anomeric stereoselectivity. rsc.org Furthermore, the concentration of reagents can have an unusual influence on the ratio of anomeric glycosyl phosphates formed. researchgate.net

Precursor Compounds and Starting Materials (e.g., D-Arabinose) for this compound Synthesis

D-arabinose is a common and versatile starting material for the synthesis of this compound and its derivatives. researchgate.netcolab.wsacs.org It can be efficiently converted into pseudo-α-D-arabinofuranose through a key stereoselective nitromethane addition reaction. researchgate.netcolab.ws D-arabinose is also the precursor for synthesizing this compound derivatives needed for nucleoside synthesis. For example, it can be silylated with tert-butyldiphenylsilyl chloride and then acetylated to create a mixture of anomeric 1-O-acetyl derivatives, which are then used in coupling reactions. acs.org

In mycobacteria, the donor of D-arabinofuranosyl residues is decaprenylphosphoryl-D-arabinofuranose (DPA). capes.gov.brnih.govnih.gov The biosynthesis of DPA starts from D-ribose 5-phosphate, which is converted to 5-phosphoribosyl 1-pyrophosphate (PRPP). nih.gov The activated ribofuranosyl residue is then transferred to decaprenyl phosphate. A subsequent two-step epimerization at the C2' position converts the ribose moiety into arabinose, forming DPA. capes.gov.brnih.govnih.gov

In eukaryotes, the pathway from D-glucose to D-arabinose has been studied in the trypanosomatid Crithidia fasciculata. researchgate.net Using positionally labeled D-glucose and D-ribose precursors, it was determined that the route involves intermediates of the pentose (B10789219) phosphate pathway. researchgate.net

Enzymatic and Chemoenzymatic Synthetic Approaches

Enzymes offer high selectivity and efficiency, making them valuable tools in the synthesis of complex molecules like this compound nucleosides. Chemoenzymatic approaches combine the advantages of chemical synthesis with the specificity of enzymatic catalysis.

Cascade Syntheses of D-Arabinofuranosyl Nucleosides

One-pot cascade reactions using multiple enzymes provide an efficient route to D-arabinofuranosyl nucleosides. A chemoenzymatic synthesis of important antiviral and anticancer nucleosides like Fludarabine and Nelarabine has been developed using α-D-arabinofuranose 1-phosphate as a universal substrate. researchgate.netthieme-connect.comthieme-connect.com This process utilizes recombinant E. coli purine nucleoside phosphorylase (PNP) as a biocatalyst. researchgate.netthieme-connect.comthieme-connect.com The starting α-D-arabinofuranose 1-phosphate can be prepared chemically from peracyl derivatives of D-arabinose. researchgate.netthieme-connect.com

Another cascade system involves the sequential conversion of 2-deoxy-2-fluoro-D-arabinose into its corresponding 1-phosphate, which is then condensed with a purine base. beilstein-journals.orgnih.govd-nb.info The enzymes involved in this cascade are ribokinase, phosphopentomutase, and purine nucleoside phosphorylase. beilstein-journals.orgnih.gov This one-pot transformation can produce clofarabine (B1669196) in significant yields. beilstein-journals.orgnih.gov The efficiency of these cascade syntheses can be compared between enzymes from mesophilic organisms like E. coli and those from thermophilic organisms. nih.gov

A novel in vitro synthetic enzymatic biosystem has been constructed for the synthesis of arabinosides from inexpensive nucleosides. nih.gov This system uses a phosphorolysis-isomerization-dephosphorylation cascade involving four key enzymes: nucleoside phosphorylase, phosphopentomutase, ribose 5-phosphate isomerase, and D-arabinose 5-phosphate isomerase. nih.gov This pathway effectively converts the ribose component of a starting nucleoside into arabinose to generate the desired arabinoside. nih.gov

EnzymeFunction in Cascade Synthesis
Nucleoside Phosphorylase (NP) Catalyzes the phosphorolysis of a starting nucleoside to a pentose-1-phosphate and a nucleobase, and the final synthesis of the new nucleoside. nih.gov
Phosphopentomutase (PPM) Interconverts pentose-1-phosphates and pentose-5-phosphates. beilstein-journals.orgnih.govnih.gov
Ribokinase (RK) Phosphorylates the pentose sugar at the 5-position. beilstein-journals.orgnih.gov
Ribose 5-phosphate Isomerase (RPI) Isomerizes ribose-5-phosphate (B1218738) to ribulose-5-phosphate. nih.gov
D-arabinose 5-phosphate Isomerase (API) Isomerizes ribulose-5-phosphate to arabinose-5-phosphate. nih.gov

Preparation of Lipid-Linked this compound Donors

The synthesis of lipid-linked this compound donors is crucial for studying the biosynthesis of the complex cell wall of mycobacteria, including Mycobacterium tuberculosis. acs.orgnih.gov In these organisms, the lipid-linked donor substrate, decaprenylphosphoryl-β-D-arabinofuranose (DPA), is essential for the construction of the arabinan (B1173331) domains of arabinogalactan (B145846) and lipoarabinomannan (LAM). acs.orgamanote.com Arabinofuranosyltransferases utilize DPA to transfer this compound (Araf) residues to the growing polysaccharide chains. acs.orgamanote.com

The biosynthesis of DPA in mycobacteria is a multi-step process that begins with 5-phosphoribose 1-diphosphate (pRpp). nih.govasm.org The proposed pathway involves the following key steps:

Transfer of pRpp to decaprenyl-phosphate to form decaprenylphosphoryl-β-D-5-phosphoribose. nih.govasm.org

Dephosphorylation to yield decaprenylphosphoryl-β-D-ribose (DPR). nih.gov

Oxidation of the hydroxyl group at the C-2 position of the ribose moiety to form a decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose intermediate. nih.gov

Reduction of this intermediate to produce decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.gov This epimerization from a ribosyl to an arabinosyl residue occurs at the lipid-linked level, a unique enzymatic process. nih.gov

A general synthetic approach to these lipid-linked donors involves the creation of a key glycosyl phosphodiester bond. researcher.life For instance, a synthetic sequence might start from D-(-)-arabinose, which is first protected, for example, as 1,2,3,5-Tetra-O-tert-butyldiphenylsilyl-D-arabinofuranose. acs.org Following a series of protection and deprotection steps, a key intermediate such as an arabinofuranosyl phosphodiester is formed, which can then be coupled with the desired lipid alcohol to generate the final lipid-linked donor. acs.org The development of these synthetic routes provides reliable access to analogues of DPA, facilitating the study of the enzymes involved in mycobacterial cell wall assembly. acs.org

This compound as Building Blocks for Complex Carbohydrate Synthesis

This compound is a fundamental building block in the synthesis of a wide array of complex carbohydrates and glycoconjugates. cymitquimica.comcreative-biostructure.com Its five-membered furanose ring structure is a key component of significant polysaccharides, particularly in the cell walls of plants and bacteria like Mycobacterium tuberculosis. creative-biostructure.comrsc.org In mycobacteria, this compound residues are the exclusive components of the arabinan chains of arabinogalactan (AG) and lipoarabinomannan (LAM), two major immunomodulatory polysaccharides. nih.govrsc.org

The synthesis of complex oligosaccharides containing this compound requires sophisticated chemical strategies to control the stereoselectivity (α or β) and regioselectivity of the glycosidic bonds. rsc.org Synthetic chemists utilize this compound-based building blocks, often in the form of thioglycosides, which are versatile donors for glycosylation reactions. taylorfrancis.com For example, automated solid-phase synthesis has been successfully employed to construct complex linear and branched arabinofuranose oligosaccharides. rsc.org In one notable achievement, a 31-mer branched arabinan donor was synthesized through a sequential one-pot glycosylation strategy. rsc.org

The structural complexity of natural arabinans, which can feature α(1→3), α(1→5), and β(1→2) linkages, presents a significant synthetic challenge. rsc.org The synthesis of derivatives such as 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose highlights its role as a versatile intermediate. nih.gov This particular compound, synthesized in seven steps from a D-allofuranose derivative, is crucial for producing chemotherapeutically important nucleosides like 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosine. nih.gov

Furthermore, this compound derivatives are used to synthesize fluorinated sugars, which are of interest in medicinal chemistry. ontosight.ai For instance, 3-deoxy-3,3-difluoro-D-arabinofuranose is a building block for fluorinated nucleosides that can act as antimetabolites in cancer and viral therapies. ontosight.ai The chemical manipulation of D-arabinose, such as the reaction of 2,3,5-Tri-O-benzyl-D-arabinofuranosyl halides with Grignard reagents, can furnish C-glycosyl products, which are precursors to nucleoside analogues. tandfonline.com These synthetic endeavors underscore the importance of this compound as a foundational unit for accessing biologically active and structurally complex molecules. rsc.org

Advanced Analytical Methodologies for D Arabinofuranose Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the non-destructive analysis of D-arabinofuranose-containing compounds, providing a wealth of information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the complete structural elucidation of organic molecules, including D-arabinofuranosides. emerypharma.comresearchgate.net It provides detailed information on the chemical environment of individual atoms, their connectivity, and spatial arrangement. emerypharma.com

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of D-arabinofuranosides. rsc.orgweebly.com The ¹H NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the same for carbon atoms. weebly.com For instance, in the ¹³C-NMR spectrum of a hydroxyproline (B1673980) tetra-arabinoside, signals in the anomeric carbon region (around 100-109 ppm) can indicate the presence of different anomeric linkages. tandfonline.com

Two-dimensional (2D) NMR experiments are crucial for resolving complex structures by showing correlations between different nuclei. rsc.orgweebly.com Key 2D NMR techniques include:

Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same sugar residue, helping to trace the spin system of the arabinofuranose ring. emerypharma.com

Total Correlation Spectroscopy (TOCSY): Extends the correlations observed in COSY to reveal the entire spin system of a sugar residue, from the anomeric proton to the exocyclic protons. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon atom of the adjacent residue. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and conformation of D-arabinofuranosides. rsc.org

The combined application of these 1D and 2D NMR techniques allows for the complete assignment of all proton and carbon signals and the determination of the sequence and linkage positions of this compound residues within an oligosaccharide. nih.gov

The anomeric configuration (α or β) of a this compound residue significantly influences the biological function of the molecule it is part of. creative-proteomics.com NMR spectroscopy is a primary method for determining this configuration.

The chemical shift of the anomeric proton (H-1) in the ¹H NMR spectrum is a key indicator. Generally, α-anomeric protons resonate at a lower field (higher ppm) than their β-counterparts. creative-proteomics.com However, the crowded nature of the anomeric region in complex oligosaccharides can make unambiguous assignment difficult based on ¹H NMR alone. tandfonline.com

More definitive information is often obtained from coupling constants. The three-bond coupling constant between the anomeric proton and the adjacent proton (³J(H1,H2)) can be indicative of the dihedral angle and thus the anomeric configuration. rsc.org Furthermore, the one-bond coupling constant between the anomeric carbon and its attached proton (¹J(C1,H1)), which can be measured from a coupled HSQC spectrum, provides a reliable method for distinguishing anomers. rsc.org For example, reference values for this compound show ¹J(C1,H1) couplings of 179.5 Hz for the α-anomer and 180.3 Hz for the β-anomer. rsc.org

¹³C NMR chemical shifts of the anomeric carbon (C-1) are also highly sensitive to the anomeric configuration. Typically, the C-1 signal of an α-L-arabinofuranose residue appears at a characteristic downfield shift (e.g., ~109 ppm), while β-linked residues resonate further upfield. tandfonline.com

Below is an interactive table summarizing typical NMR data used for anomeric configuration determination in D-arabinofuranosides.

Anomeric Configuration¹H Chemical Shift (H-1) (ppm)¹³C Chemical Shift (C-1) (ppm)¹J(C1,H1) (Hz)³J(H1,H2) (Hz)
α-D-arabinofuranose~5.1-5.3~107-109~179-181~1-2
β-D-arabinofuranose~4.9-5.1~100-102~170-172~3-5

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the analysis of this compound-containing molecules, providing information on molecular weight, composition, sequence, and linkage. researchgate.net

Analysis of this compound-Containing Oligosaccharides and Glycoconjugates

MS techniques, particularly when coupled with separation methods like liquid chromatography (LC-MS), are powerful for analyzing complex mixtures of oligosaccharides and glycoconjugates. acs.org Ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions from these non-volatile biomolecules. amazonaws.com

Tandem mass spectrometry (MS/MS) is employed to obtain structural information through fragmentation of a selected precursor ion. researchgate.net Collision-induced dissociation (CID) is a common fragmentation method where the precursor ion is fragmented by collision with an inert gas. The resulting fragment ions provide information about the sequence of monosaccharides and the positions of glycosidic linkages. capes.gov.br For instance, the fragmentation of oligosaccharides containing a terminal this compound residue can be distinguished from those with a D-xylopyranose residue by careful analysis of the CID mass spectra. capes.gov.brnih.gov

Recent advancements in MS, such as the use of different matrices in MALDI-MS, have been shown to influence the fragmentation patterns and can be optimized for specific types of glycans. nih.gov The analysis of glycoconjugates, such as those found on the surface of various organisms, often involves the release of the glycan portion prior to MS analysis, which can be achieved through chemical or enzymatic methods. amazonaws.comoup.com

Linkage Analysis via Methylation-GC-MS

Glycosidic linkage analysis is a cornerstone of carbohydrate structural analysis, and the most common method involves methylation analysis followed by gas chromatography-mass spectrometry (GC-MS). springernature.com This technique determines how the monosaccharide units are linked together in an oligosaccharide or polysaccharide.

The procedure involves several steps:

Permethylation: All free hydroxyl groups in the carbohydrate are methylated, typically using the Hakomori method. nih.gov

Hydrolysis: The permethylated carbohydrate is hydrolyzed to release the individual methylated monosaccharides.

Reduction: The aldehyde or ketone group of the monosaccharides is reduced to an alcohol, forming partially methylated alditols. Using a deuterated reducing agent like sodium borodeuteride (NaBD₄) helps in identifying the reducing end of the original sugar. amazonaws.com

Acetylation: The newly formed hydroxyl groups (at the positions of the original glycosidic linkages) are acetylated.

GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated by GC and identified by their characteristic mass spectra. springernature.comcabidigitallibrary.org

The fragmentation patterns of the PMAAs in the mass spectrometer are indicative of the original linkage positions. scielo.br For example, the analysis of a glycoconjugate from Crithidia fasciculata involved a modified GC-MS methylation linkage analysis to generate and identify partially methylated alditol ethylates, allowing for the determination of the positions of isotopic labels within the D-arabinose residues. nih.gov The creation of libraries of PMAA standards for arabinofuranose and other sugars is crucial for the accurate interpretation of GC-MS data. scielo.br

Below is an interactive table showing examples of PMAAs derived from different linkages of this compound and their corresponding structural information.

Original LinkageResulting PMAAKey Mass Fragments (m/z)
Terminal D-Araf-(1→1,5-di-O-acetyl-2,3,4-tri-O-methyl-arabinitol117, 161, 205
→2)-D-Araf-(1→1,2,5-tri-O-acetyl-3,4-di-O-methyl-arabinitol117, 189, 233
→3)-D-Araf-(1→1,3,5-tri-O-acetyl-2,4-di-O-methyl-arabinitol117, 175, 233
→5)-D-Araf-(1→1,4,5-tri-O-acetyl-2,3-di-O-methyl-arabinitol117, 189, 233
→2,3)-D-Araf-(1→1,2,3,5-tetra-O-acetyl-4-O-methyl-arabinitol117, 175, 217
→2,5)-D-Araf-(1→1,2,4,5-tetra-O-acetyl-3-O-methyl-arabinitol117, 189, 217
→3,5)-D-Araf-(1→1,3,4,5-tetra-O-acetyl-2-O-methyl-arabinitol117, 175, 217
Analysis of this compound-Containing Oligosaccharides and Glycoconjugates

Vibrational Spectroscopy (e.g., Raman, IR) for this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's chemical bonds. tanta.edu.egresearchgate.net These non-destructive techniques are valuable for identifying functional groups and elucidating the structure of carbohydrates like this compound. researchgate.netriverd.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in its vibrational state. tanta.edu.eg For a molecule to be IR active, its dipole moment must change during the vibration. tanta.edu.eg The IR spectrum of D-(-)-arabinose, the open-chain form, displays characteristic absorptions corresponding to its various functional groups. chemicalbook.com Key regions in the IR spectrum include the O-H stretching region (around 3700-3584 cm⁻¹ for free O-H), and the C-H stretching and bending frequencies. libretexts.org The complex fingerprint region (below 1500 cm⁻¹) contains a wealth of information about the specific structure of the sugar, including the C-O and C-C stretching vibrations.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. pro-analytics.netlibretexts.org A molecular vibration is Raman-active if it induces a change in the polarizability of the molecule. pro-analytics.net The Raman spectrum of D-(-)-arabinose shows distinct peaks that can be used for its identification. researchgate.net For instance, specific bands in the spectrum can be assigned to the vibrations of the carbon skeleton and hydroxyl groups, providing structural insights. researchgate.net

The application of these techniques allows for the conformational analysis of this compound and its derivatives, aiding in the characterization of its anomeric forms and ring puckering.

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and quantifying this compound. Assays for this compound often specify a purity of ≥95% as determined by HPLC. sigmaaldrich.com HPLC methods have been developed for the simultaneous determination of various sugars, including arabinose, in samples like lignocellulose hydrolysate. nih.gov

A typical HPLC analysis for sugars involves an Aminex HPX-87H column with a dilute sulfuric acid mobile phase. nih.gov Detection can be achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD), the latter being suitable for determining sugar concentrations. nih.gov For instance, a method using an ELSD kept the drift tube temperature at 50 °C and the carrier gas pressure at 350 kPa. nih.gov The method's reliability is established through validation of its accuracy, precision, and linearity, with good linear relationships (r² > 0.99) often observed within the tested concentration ranges. nih.govresearchgate.net The intra- and inter-day variations for such methods are typically low, often less than 1.12%, demonstrating good reproducibility. nih.gov

HPLC ParameterTypical ConditionSource
Column Aminex HPX-87H nih.gov
Mobile Phase Dilute Sulfuric Acid (e.g., 0.00035 M) nih.gov
Flow Rate 0.6 mL/min nih.gov
Detector Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) nih.gov
ELSD Temperature 50 °C nih.gov
ELSD Gas Pressure 350 kPa nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for determining the monosaccharide composition of oligo- and polysaccharides after hydrolysis. cabidigitallibrary.org Since carbohydrates are not volatile, they must first be derivatized to make them suitable for GC analysis. cabidigitallibrary.org A common derivatization technique is trimethylsilylation (TMS). cabidigitallibrary.org

The analysis of a TMS-derivatized D-arabinose sample by GC-MS reveals multiple peaks corresponding to its different anomeric forms (e.g., α- and β-arabinofuranose, α- and β-arabinopyranose). cabidigitallibrary.orgmasonaco.org The mass fragmentation patterns obtained from the mass spectrometer are crucial for identifying the ring structure (furanoside vs. pyranoside) and other structural features. cabidigitallibrary.org For complex carbohydrate analysis, a method involving hydrolysis (e.g., methanolysis), followed by silylation and GC-MS analysis, is effective for characterizing the constituent sugars. cabidigitallibrary.orgmdpi.com The resulting chromatogram separates the individual derivatized monosaccharides, such as arabinose, xylose, mannose, galactose, and glucose. cabidigitallibrary.orgresearchgate.net

Thin Layer Chromatography (TLC) in this compound Analysis

Thin Layer Chromatography (TLC) is a rapid, simple, and versatile separation technique used for the qualitative analysis of this compound and its derivatives. scientificlabs.comkhanacademy.orgsigmaaldrich.com It is often employed to monitor the progress of chemical reactions or for the initial screening of sample composition. sigmaaldrich.com

In TLC, a stationary phase, typically silica (B1680970) gel coated on a plate, is used with a mobile phase (a solvent or solvent mixture). khanacademy.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. khanacademy.org For example, 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose is noted as being suitable for TLC analysis. scientificlabs.com After separation, the spots can be visualized, often by using a derivatizing agent if the compounds are not colored. sigmaaldrich.com TLC can effectively separate arabinose from other sugars like xylose and cellobiose (B7769950) in reaction mixtures. researchgate.net

Radiotracer Methodologies for this compound Metabolic Studies

Radiotracer methodologies are invaluable for investigating the metabolic fate of this compound in biological systems. nih.govnih.gov These studies often employ positron emission tomography (PET), an imaging technique that uses molecules labeled with positron-emitting radioisotopes. nih.gove-century.us

In the context of this compound research, fluorine-18 (B77423) (¹⁸F), a positron emitter, is a commonly used radioisotope. nih.gov Researchers have synthesized several ¹⁸F-labeled this compound analogs, such as 2-deoxy-2-[¹⁸F]fluoro-D-arabinofuranose (D-2-¹⁸F-AF) and 5-deoxy-5-[¹⁸F]fluoro-D-arabinofuranose (D-5-¹⁸F-AF), in high radiochemical purity. nih.govnih.gov These radiotracers are developed to probe metabolic pathways in various organisms, particularly pathogenic bacteria that can metabolize arabinofuranose. nih.govresearchgate.net

Research Applications and Future Directions

D-Arabinofuranose in Antimicrobial Target Identification Research

This compound is a key structural component of the cell wall in certain pathogenic bacteria, particularly the order Mycobacteriales, which includes the causative agent of tuberculosis, Mycobacterium tuberculosis. biorxiv.org This has made the biosynthetic pathway of this compound a significant focus for the discovery and development of novel antimicrobial agents. The enzymes involved in the synthesis and incorporation of this compound are prime targets for inhibitors that can disrupt the integrity of the mycobacterial cell wall.

Mycobacterial Cell Wall Biosynthesis Inhibitors as Research Tools

The cell wall of Mycobacterium tuberculosis is a complex and unique structure crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. acs.org A major component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. biorxiv.orgnih.gov The arabinogalactan (B145846) (AG) component is a branched polysaccharide where the arabinan (B1173331) chains are exclusively composed of this compound residues. asm.org The biosynthesis of this intricate structure is a vulnerability that can be exploited by targeted inhibitors.

A cornerstone in the study of this compound biosynthesis is the drug ethambutol (B1671381) (EMB). mdpi.com It is a first-line anti-tuberculosis drug that specifically inhibits the synthesis of the arabinan portion of both arabinogalactan and lipoarabinomannan (LAM), another critical cell wall lipopolysaccharide. mdpi.comdroracle.aimdpi.com Ethambutol targets a family of membrane-embedded arabinosyltransferases encoded by the embA, embB, and embC genes. drugbank.comjwatch.org These enzymes are responsible for polymerizing this compound into the arabinan chains. Inhibition of these transferases disrupts the assembly of the mAGP complex, leading to increased permeability of the cell wall and making the bacterium more susceptible to other drugs and host immune responses. patsnap.com

More recent research has identified other potent inhibitors that serve as valuable research tools. The benzothiazinones (BTZs), such as BTZ043, and dinitrobenzamides (DNBs) target the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). researchgate.netnih.gov DprE1 is a crucial flavoenzyme that, along with its partner DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinofuranose (DPA). mdpi.compatsnap.comfrontiersin.orgpnas.org DPA is the sole donor of arabinofuranosyl residues for the synthesis of arabinogalactan and LAM. nih.govresearchgate.netscispace.com The inhibition of DprE1 halts the production of DPA, thereby blocking arabinan synthesis and leading to bacterial cell death. researchgate.netpatsnap.com These inhibitors have shown excellent activity against M. tuberculosis both in vitro and in animal models. researchgate.net

Epimerase and Transferase Inhibitors as Probes for Pathway Elucidation

The biosynthesis of DPA is a multi-step pathway that begins with D-ribose 5-phosphate. nih.govcapes.gov.br This pathway involves several key enzymes, including epimerases and transferases, that have become the focus of intense research for understanding the intricacies of mycobacterial cell wall construction and for identifying new drug targets.

Epimerase Inhibitors: The epimerization of DPR to DPA is a critical two-step process catalyzed by the DprE1/DprE2 complex. mdpi.comfrontiersin.org DprE1 oxidizes DPR to an intermediate, which is then reduced by DprE2 to form DPA. acs.orgpnas.org Inhibitors targeting DprE1, like the benzothiazinones, have been instrumental in elucidating this mechanism. nih.gov These compounds often work by forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1 after the inhibitor's nitro group is reduced to a nitroso group by the FAD cofactor of the enzyme. mdpi.comresearchgate.net Studying these inhibitors has not only confirmed the essentiality of DprE1 for mycobacterial survival but has also provided detailed structural information about its active site, paving the way for the rational design of new and more potent inhibitors. mdpi.comresearchgate.net

Transferase Inhibitors: As previously mentioned, ethambutol is the classic example of an arabinosyltransferase inhibitor, targeting EmbA, EmbB, and EmbC. droracle.aidrugbank.com These enzymes transfer this compound from the lipid donor DPA to the growing arabinan chains of arabinogalactan and LAM. nih.gov Research using ethambutol and analysis of ethambutol-resistant mutants have been fundamental in identifying the specific roles of each Emb protein and in understanding the complex process of arabinan polymerization. jwatch.org The development of new arabinosyltransferase inhibitors remains an active area of research, aiming to overcome ethambutol resistance and to target other potential transferases in the pathway. nih.gov

The following table summarizes key inhibitors and their enzymatic targets within the this compound biosynthetic pathway:

InhibitorEnzyme TargetFunction of Target
Ethambutol (EMB)Arabinosyltransferases (EmbA, EmbB, EmbC)Polymerizes this compound into arabinan chains for arabinogalactan and LAM synthesis. droracle.aidrugbank.com
Benzothiazinones (BTZ043)Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)Catalyzes a key epimerization step in the formation of the arabinose donor, DPA. researchgate.netnih.govpatsnap.com
Dinitrobenzamides (DNBs)Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)Similar to BTZs, inhibits the production of the arabinose donor, DPA. nih.gov

This compound in Plant Biotechnology Research

This compound is a common constituent of the primary cell walls of plants, found primarily in the pectic polysaccharide rhamnogalacturonan I and as side chains on the hemicellulose arabinoxylan. The structure and abundance of these arabinose-containing polymers influence the physical properties of the cell wall, which in turn affect plant growth, development, and responses to environmental challenges.

Cell Wall Engineering for Biomass Applications

Plant biomass, largely composed of cell wall material, is a key renewable resource for the production of biofuels and other biomaterials. frontiersin.org However, the complex and recalcitrant nature of the plant cell wall, particularly the network of cellulose, hemicellulose, and lignin, presents a significant barrier to efficient enzymatic degradation into fermentable sugars. frontiersin.orgjst.go.jp

This compound residues, often present as side chains on polymers like arabinoxylan, contribute to this recalcitrance by sterically hindering the access of degrading enzymes to the polysaccharide backbone. researchgate.net Research in plant biotechnology is focused on engineering the cell wall to reduce this recalcitrance. One approach is to modify the content and linkage of arabinofuranose. By down-regulating the genes responsible for adding arabinose side chains, such as those encoding arabinosyltransferases, it is possible to create plants with cell walls that are more easily broken down. cdnsciencepub.com This can lead to improved saccharification efficiency, meaning more sugars can be released from the biomass with less enzymatic treatment. jst.go.jp Such modifications have the potential to make biofuel production more economically viable.

Role in Plant Stress Response Mechanisms

The plant cell wall is not a static structure; it is a dynamic interface between the plant and its environment that is actively remodeled in response to both biotic and abiotic stresses. mdpi.com this compound-containing components of the cell wall, such as arabinogalactan proteins (AGPs), are implicated in these responses. frontiersin.org

In response to abiotic stresses like high salinity, plants may alter their cell wall composition. For instance, some plants exhibit an increase in arabinose and ferulic acid, which can lead to cross-linking in the cell wall, resulting in growth suppression as a protective measure. mdpi.com These changes in cell wall architecture are part of a complex signaling network that helps the plant acclimate to adverse conditions. mdpi.com The precise role of this compound in these stress responses is an area of ongoing research, with the potential to develop crops that are more resilient to environmental challenges.

This compound in Microbial Glycobiology Studies

While the role of this compound in mycobacteria is well-established, this sugar is also found in the cell surface glycoconjugates of other microorganisms. The study of the structure, biosynthesis, and function of these microbial carbohydrates is the focus of microbial glycobiology.

For example, certain strains of the bacterium Pseudomonas aeruginosa glycosylate their type IV pilins with this compound. nih.gov This post-translational modification is crucial for the proper assembly and function of these pili, which are involved in motility and adhesion. Interestingly, the biosynthetic pathway for this compound in P. aeruginosa shares homologous enzymes with the pathway in Mycobacterium tuberculosis, indicating a conserved mechanism across different bacterial phyla. nih.gov

Investigating Glycosylation Systems in Pathogenic and Environmental Microbes

The study of this compound (D-Araf) glycosylation systems in microbes is a critical area of research, particularly due to its role in pathogenicity and survival. In many pathogenic bacteria, D-Araf is a key component of cell surface glycoconjugates that mediate interactions with the host environment.

A notable example is found in the opportunistic pathogen Pseudomonas aeruginosa. Certain strains of this bacterium glycosylate their type IV pili with homopolymers of α1,5-linked D-Araf. fishersci.nlzellbio.eu This post-translational modification serves as a defense mechanism against bacteriophages, which often use pili as receptors for infection. fishersci.nlzellbio.eu The glycosylation effectively masks the phage binding sites on the pilin (B1175004) subunits, protecting the bacterium from phage-induced lysis. fishersci.nlzellbio.eu This discovery provides a strong rationale for the widespread occurrence of pilin glycosylation in both environmental and pathogenic bacteria, highlighting it as a significant evolutionary adaptation to phage predation. fishersci.nlzellbio.eu The biosynthesis of these D-Araf polymers involves a distinct pathway, and the glycosyltransferase TfpW is responsible for attaching the glycans to multiple serine and thrreonine residues on the pilin protein. fishersci.nl

In the context of other major human pathogens, such as Mycobacterium tuberculosis, D-Araf is an essential component of the cell wall arabinogalactan and lipoarabinomannan (LAM) polymers. easychem.org These complex polysaccharides are crucial for the structural integrity and viability of the bacterium. The unique α1,5-linked D-Araf configuration found in M. tuberculosis is also present on the pili of some P. aeruginosa strains, suggesting a conserved structural motif across different bacterial species. easychem.org The biosynthetic pathway for D-Araf in these organisms is a key therapeutic target. For instance, the enzyme decaprenylphosphoryl-β-D-arabinofuranose 2-epimerase (DprE1), which is involved in the synthesis of the arabinose donor decaprenylphosphoryl-β-D-arabinofuranose (DPA), is the target of promising anti-tubercular drug candidates. fishersci.co.ukmpg.de

Computational and Structural Biology Approaches

Enzyme Structure-Function Relationships and Catalytic Mechanisms

Computational and structural biology have been instrumental in elucidating the mechanisms of enzymes that synthesize and degrade this compound-containing glycans. High-resolution crystal structures of α-L-arabinofuranosidases, a class of glycoside hydrolases, have provided detailed snapshots of the catalytic cycle.

For example, the crystal structure of an α-L-arabinofuranosidase from Geobacillus stearothermophilus has revealed the intricate network of hydrogen bonds that tightly bind the arabinofuranose sugar in the active site. nih.govfishersci.no The enzyme distorts the sugar ring, stabilizing the oxocarbenium ion-like transition state, a key feature of glycoside hydrolase catalysis. nih.govfishersci.no The two key catalytic residues, both glutamates, are positioned to act as a nucleophile and an acid/base catalyst in a double displacement mechanism. nih.govfishersci.no

Similarly, structural studies of β-L-arabinofuranosidase HypBA1 have identified a cysteine residue (Cys417) and a glutamate (B1630785) residue (Glu322) as the catalytic nucleophile and general acid/base, respectively. fishersci.co.ukfishersci.ca The enzyme features a constrained carbohydrate-binding cleft that accommodates shorter arabino-oligosaccharides. fishersci.co.ukfishersci.ca The presence of a zinc ion is crucial for maintaining the correct configuration of the active site; its absence leads to a conformational change in the loop containing the catalytic cysteine, thereby inactivating the enzyme. fishersci.co.ukfishersci.ca

The study of aldopentonate dehydratases, which are involved in alternative pentose (B10789219) metabolic pathways, has also benefited from structural analysis. The homotetrameric structure of L-arabinonate dehydratase from Rhizobium leguminosarum reveals that the active sites are located at the interface between monomers. easychem.org

Molecular Modeling and Docking Studies of this compound Interactions

Molecular modeling and docking studies provide valuable insights into the dynamic interactions between this compound and its binding partners, which are often difficult to capture through experimental methods alone. The inherent flexibility of the furanoside ring makes these computational approaches particularly useful. fishersci.ca

Molecular dynamics (MD) simulations have been employed to study the conformational preferences of D-arabinofuranosides. fishersci.ca For instance, simulations of methyl β-D-arabinofuranoside have helped predict the population distribution of rotamers around the C4-C5 bond and the puckering of the furanose ring. fishersci.ca These studies have also highlighted the importance of the water model used in the simulation for accurately reproducing experimental data obtained from NMR. fishersci.ca

Docking studies have been used to investigate the binding of this compound-containing ligands to proteins. Such studies have been conducted on the interaction of cytosine β-D-arabinofuranoside with human serum albumin, identifying the binding site and the key interactions, which are primarily van der Waals forces and hydrogen bonding. wikipedia.org Similar approaches have been used to study the inhibition of tyrosinase by arabinose, suggesting that the sugar interacts with specific histidine and asparagine residues in the active site. nih.gov

In the context of the DprE1/DprE2 complex in M. tuberculosis, molecular dynamics simulations have shown that the complex is stabilized by a combination of hydrogen bonding, hydrophobic interactions, and ionic interactions. nih.gov These computational models are crucial for understanding the binding of inhibitors and for the rational design of new drugs targeting this essential pathway. nih.gov

Emerging Research Areas and Unexplored Facets of this compound Research

Research on this compound is expanding into new and exciting areas, driven by its unique biological roles and potential applications.

One of the most promising emerging areas is the development of this compound-derived radiotracers for positron emission tomography (PET) imaging of pathogenic microorganisms. fishersci.caasm.org The rationale is that bacteria have specific metabolic pathways for sugars like arabinose that are less common in humans. fishersci.caasm.org Synthesized 18F-labeled analogs of this compound, such as 2-deoxy-2-[18F]fluoro-D-arabinofuranose (D-2-18F-AF), have shown accumulation in a broad range of both gram-positive and gram-negative bacteria. fishersci.caasm.org This suggests that these tracers could be used as diagnostic tools to detect and locate bacterial infections in the body, which would have significant implications for clinical practice. fishersci.caasm.org

Glycoengineering is another field where this compound is becoming increasingly relevant. The ability to control the glycosylation of proteins and other molecules opens up possibilities for creating novel biomaterials and therapeutics. Understanding the enzymatic machinery responsible for this compound synthesis and transfer could allow for the modification of glycosylation patterns to enhance the stability, efficacy, or targeting of biopharmaceuticals.

Unexplored facets of this compound research include its potential role in inter-species communication and in the gut microbiome. While its role in the cell walls of certain bacteria is well-established, its presence and function in complex microbial communities are less understood. Investigating how gut microbes process this compound-containing polysaccharides from dietary fiber could reveal new insights into the mechanisms of prebiotics and their impact on human health. Furthermore, the immunomodulatory properties of this compound-containing glycans are an area ripe for further investigation, with potential applications in vaccine development and immunotherapy.

Q & A

Q. What role does this compound play in Pseudomonas aeruginosa polysaccharide conjugate vaccines?

  • Methodology : Heterologous expression in E. coli (e.g., pET vectors) produces this compound-modified pilin proteins. Immunogenicity is tested in murine models, with ELISA titers correlating with adjuvant efficacy .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Discrepancies in yields (e.g., 65–78% for phosphorylated derivatives ) arise from solvent polarity and nucleophile reactivity. Optimize via pre-activation of intermediates with imidazole .
  • Enzyme Essentiality : While dprE1 and ubiA are critical for M. tuberculosis survival, rv3807c is dispensable. Use CRISPRi to validate gene-specific phenotypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.